

# DPC423: A Technical Guide to a Potent Factor Xa Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**DPC423**, chemically known as 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, is a potent, selective, and orally bioavailable inhibitor of coagulation Factor Xa.[1][2] This document provides a comprehensive technical overview of the chemical structure, properties, and experimental evaluation of **DPC423**. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anticoagulant therapies.

# **Chemical Structure and Properties**

**DPC423** is a synthetic pyrazole derivative with a complex molecular structure designed for high-affinity and selective binding to the active site of Factor Xa.[1]

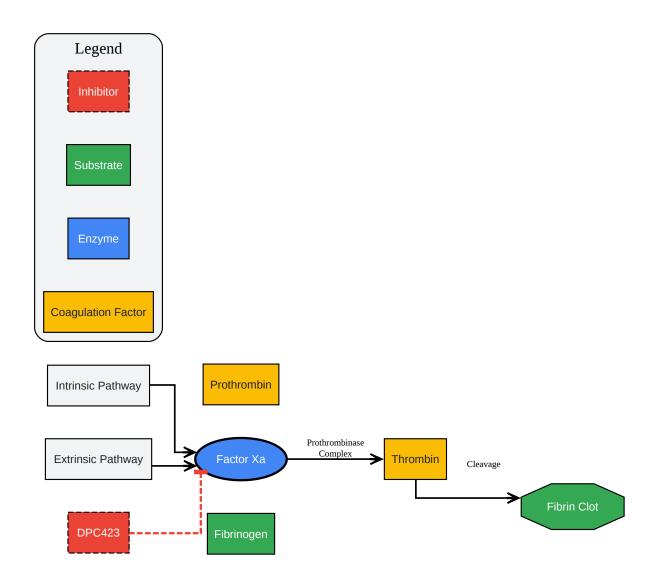


Property	Value	Reference
Chemical Name	1-[3-(aminomethyl)phenyl]-N- [3-fluoro-2'-(methylsulfonyl) [1,1'-biphenyl]-4-yl]-3- (trifluoromethyl)-1H-pyrazole- 5-carboxamide	[1][2]
Molecular Formula	C25H20F4N4O3S	[3]
Molecular Weight	532.5 g/mol	[3]
CAS Number	209957-47-1	[3]

# **Mechanism of Action**

**DPC423** functions as a direct, competitive inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Factor Xa is the point of convergence for the intrinsic and extrinsic pathways of blood coagulation and is responsible for the conversion of prothrombin to thrombin. By binding to Factor Xa, **DPC423** effectively blocks this conversion, thereby preventing the formation of fibrin clots.[1]





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Figure 1: DPC423 Inhibition of the Coagulation Cascade.

# **Quantitative Data**

The following tables summarize the key quantitative data for **DPC423**, demonstrating its potency, selectivity, and pharmacokinetic profile.

# **Table 1: In Vitro Inhibitory Activity of DPC423**



Target Enzyme	Ki (nM)
Factor Xa	0.15
Trypsin	60
Thrombin	6000
Plasma Kallikrein	61
Activated Protein C	1800
Factor IXa	2200
Factor VIIa	>15,000
Chymotrypsin	>17,000
Urokinase	>19,000
Plasmin	>35,000
Tissue Plasminogen Activator	>45,000
Data from Wong et al., 2002[2]	

Table 2: In Vitro Anticoagulant Activity of DPC423 in Human Plasma

Assay	Concentration to Double Clotting Time (μΜ)
Prothrombin Time (PT)	$3.1 \pm 0.4$
Activated Partial Thromboplastin Time (aPTT)	3.1 ± 0.4
Heptest	1.1 ± 0.5
Data from Wong et al., 2002[2]	

# **Table 3: Pharmacokinetic Properties of DPC423 in Dogs**



Parameter	Value	
Oral Bioavailability	57%	
Plasma Clearance	0.24 L/kg/h	
Plasma Half-life	7.5 h	
Data from Wong et al., 2002[2]		

**Table 4: In Vivo Antithrombotic Activity of DPC423** 

Animal Model	IC50 (nM)	
Rabbit Arteriovenous Shunt Thrombosis	150	
Rat Arteriovenous Shunt Thrombosis	470	
Data from Wong et al., 2002[2]		

# **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

# **Chemical Synthesis of DPC423**

A detailed, step-by-step experimental protocol for the chemical synthesis of **DPC423** is described in the supporting information of the primary publication by Pinto et al. in the Journal of Medicinal Chemistry, 2001, volume 44, issue 4, pages 566-578.[1][4] Due to copyright restrictions, the full text of the supporting information cannot be reproduced here. Researchers are advised to consult the original publication for the complete synthesis procedure.

# **Factor Xa Inhibition Assay**

This assay is a colorimetric method used to determine the inhibitory activity of **DPC423** against human Factor Xa.

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of Factor Xa on a chromogenic substrate. The residual Factor Xa activity is inversely proportional to the concentration of the inhibitor.



#### Materials:

- Purified human Factor Xa
- Chromogenic substrate for Factor Xa (e.g., S-2222)
- Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
- DPC423 stock solution
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare a series of dilutions of DPC423 in the assay buffer.
- In a 96-well microplate, add a fixed amount of human Factor Xa to each well.
- Add the different concentrations of DPC423 to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
- Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
- The rate of color development is proportional to the Factor Xa activity.
- Calculate the percentage of inhibition for each concentration of DPC423 and determine the Ki value by fitting the data to an appropriate enzyme inhibition model.

# **Prothrombin Time (PT) Assay**

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.



Principle: Tissue factor (thromboplastin) is added to citrated plasma, initiating the extrinsic pathway. The time taken for a fibrin clot to form is measured.

#### Materials:

- Platelet-poor plasma (PPP) from human subjects
- PT reagent (containing tissue factor and phospholipids)
- Calcium chloride (CaCl2) solution
- Coagulometer

#### Procedure:

- Pre-warm the PPP and PT reagent to 37°C.
- Pipette a specific volume of PPP into a cuvette.
- Add the PT reagent to the cuvette and incubate for a defined period.
- Initiate the clotting reaction by adding a pre-warmed CaCl2 solution.
- The coagulometer automatically detects the formation of a fibrin clot and records the clotting time in seconds.

# **Activated Partial Thromboplastin Time (aPTT) Assay**

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are added to citrated plasma, followed by calcium chloride to initiate clotting. The time to clot formation is measured.

#### Materials:

Platelet-poor plasma (PPP) from human subjects



- aPTT reagent (containing a contact activator and phospholipids)
- Calcium chloride (CaCl2) solution
- Coagulometer

#### Procedure:

- Pre-warm the PPP and aPTT reagent to 37°C.
- Pipette a specific volume of PPP into a cuvette.
- Add the aPTT reagent to the cuvette and incubate for a defined period to allow for the activation of the contact factors.
- Initiate the clotting reaction by adding a pre-warmed CaCl2 solution.
- The coagulometer detects the formation of a fibrin clot and records the clotting time in seconds.

### **Rabbit Arteriovenous Shunt Thrombosis Model**

This in vivo model is used to evaluate the antithrombotic efficacy of **DPC423**.

Principle: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is inserted between an artery and a vein in an anesthetized rabbit. The formation of a thrombus on the surface is measured over a specific period.

#### Materials:

- · New Zealand White rabbits
- Anesthetic agents
- Polyethylene tubing for the shunt
- Silk thread
- Surgical instruments

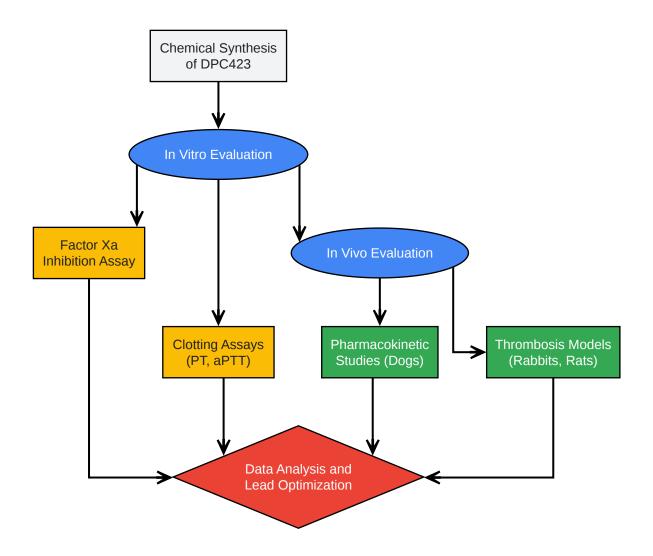


• **DPC423** formulation for administration

#### Procedure:

- Anesthetize the rabbit.
- Expose the carotid artery and jugular vein.
- Insert the ends of the polyethylene tubing (containing a pre-weighed silk thread) into the artery and vein to create an arteriovenous shunt.
- Administer **DPC423** or vehicle to the rabbit (e.g., intravenously or orally).
- Allow blood to flow through the shunt for a predetermined time (e.g., 15-30 minutes).
- After the specified time, clamp the shunt and remove the silk thread.
- Weigh the silk thread with the formed thrombus.
- The weight of the thrombus is calculated by subtracting the initial weight of the thread.
- The antithrombotic effect of **DPC423** is determined by comparing the thrombus weight in treated animals to that in vehicle-treated animals.





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Figure 2: General Experimental Workflow for DPC423 Evaluation.

# Conclusion

**DPC423** is a highly potent and selective inhibitor of Factor Xa with demonstrated efficacy in both in vitro and in vivo models of thrombosis. Its favorable pharmacokinetic profile, including good oral bioavailability, made it a promising candidate for clinical development as an oral anticoagulant. The data and experimental protocols presented in this guide provide a valuable resource for the continued research and development of next-generation antithrombotic agents.



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### References

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